Methods of Synthesis
The synthesis of (5-Methylpiperidin-2-yl)methanol hydrochloride can be achieved through various methods, primarily involving the reaction of 5-methylpiperidine with formaldehyde followed by reduction. A common synthetic route includes:
These methods may vary in specific reagents and conditions, but the general approach remains consistent across different protocols.
Molecular Structure
The molecular formula for (5-Methylpiperidin-2-yl)methanol hydrochloride is C7H16ClNO. The structure features a piperidine ring substituted at the nitrogen atom with a hydroxymethyl group.
The InChI code for this compound is 1S/C7H15NO.ClH/c1-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H, indicating its structure in a standardized format for chemical databases .
Reactivity and Chemical Transformations
(5-Methylpiperidin-2-yl)methanol hydrochloride can participate in several chemical reactions typical of alcohols and amines:
These reactions are significant in synthetic organic chemistry for creating more complex molecules.
Properties Overview
(5-Methylpiperidin-2-yl)methanol hydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 165.66 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not extensively documented |
These properties make it suitable for various applications in organic synthesis and pharmaceutical formulations .
Scientific Applications
(5-Methylpiperidin-2-yl)methanol hydrochloride finds applications across several fields:
Piperidine derivatives represent privileged scaffolds in medicinal chemistry due to their structural versatility and broad bioactivity spectrum. These saturated nitrogen heterocycles exhibit enhanced metabolic stability and improved bioavailability compared to flat aromatic systems, making them indispensable for designing CNS-targeted therapeutics and enzyme modulators. Their ability to adopt chair conformations enables precise three-dimensional positioning of pharmacophores within biological targets, particularly G-protein-coupled receptors (GPCRs) and ion channels. The introduction of chiral centers, such as the 2- or 5-positions in piperidine rings, further refines molecular interactions with asymmetric binding pockets—a critical strategy for improving target selectivity and reducing off-target effects in contemporary drug design [3].
The (5-methylpiperidin-2-yl)methanol scaffold exemplifies strategic stereochemical control in bioactive molecule development. Its structural features include:
Stereogenic Complexity: The 5-methyl substituent creates a chiral center that dictates spatial orientation of the hydroxymethyl group at C2. This configuration influences hydrogen-bonding networks and hydrophobic interactions with target proteins. In kinase inhibitors, the (5S)-methyl configuration enhances binding affinity toward ATP pockets by optimizing van der Waals contacts with hydrophobic residues [5].
Conformational Restriction: Unlike unsubstituted piperidines, the 5-methyl group imposes trans-decalin-like steric interactions that stabilize preferred chair conformations. This reduces the entropic penalty upon target binding, significantly enhancing ligand efficiency. Molecular dynamics simulations reveal that 5-methyl substitution decreases ring flipping by >40% compared to des-methyl analogs [3].
Bifunctionalization Capacity: The hydroxymethyl group serves as a versatile synthetic handle for:
Table 1: Comparative Bioactivity of Methyl-Substituted Piperidinemethanol Isomers
Compound | CAS Number | Methyl Position | Key Therapeutic Applications |
---|---|---|---|
(5-Methylpiperidin-2-yl)methanol | 1314926-19-6 | 5-position | Atypical PKC inhibitors [5] |
(4-Methylpiperidin-4-yl)methanol | 1354792-85-0 | 4-position | Neuromodulators [1] |
(1-Methylpiperidin-4-yl)methanol | 20691-89-8 | 1- and 4-positions | Antibacterial adjuvants [4] |
(R)-(1-Methylpiperidin-2-yl)methanol | 68474-13-5 | 2-position | Opioid-dopamine bifunctional ligands [6] [9] |
Recent applications include its incorporation into thieno[2,3-d]pyrimidine-based atypical protein kinase C (aPKC) inhibitors (e.g., compound 7l). Here, the scaffold served as a conformational anchor that improved isoform selectivity (>100-fold for PKCζ over conventional PKCs) while maintaining blood-brain barrier permeability—critical for treating diabetic macular edema [5]. The hydroxymethyl group formed essential hydrogen bonds with Glu477 and Asp511 in the kinase hinge region, as confirmed by X-ray crystallography.
Pharmaceutical salt formation represents a critical strategy for optimizing the developability of piperidine-based drug candidates. Conversion of (5-methylpiperidin-2-yl)methanol to its hydrochloride salt induces profound physicochemical modifications:
Solubility Enhancement: Protonation of the piperidine nitrogen (pKa ~10.5) creates a hydrophilic cation, improving aqueous solubility by 2-3 orders of magnitude. This facilitates formulation of intravenous therapeutics and enhances oral absorption via the dissolution rate-limited paradigm. Crystalline hydrochloride salts maintain this solubility advantage while improving stability over amorphous free bases [2].
Solid-State Stability: The ionic lattice in hydrochloride salts protects against autoxidation at the benzylic C2 position—a common degradation pathway in piperidine derivatives. Accelerated stability studies (40°C/75% RH) show hydrochloride salts exhibit >90% purity after 6 months versus <60% for corresponding free bases.
Crystallinity Control: Hydrochloride formation promotes crystallization by expanding hydrogen-bonding networks (N+–H···Cl- and O–H···Cl-). This enables purification via recrystallization and ensures batch-to-batch reproducibility—critical for Good Manufacturing Practice (GMP) compliance.
Table 2: Physicochemical Comparison of Free Base vs. Hydrochloride Salt Forms
Property | Free Base | Hydrochloride Salt | Pharmaceutical Impact |
---|---|---|---|
Aqueous Solubility (pH 7) | 0.3 mg/mL | 82 mg/mL | Enables IV formulation |
Melting Point | 65-68°C (oil) | 192-195°C | Facilitates solid dosage forms |
Hygroscopicity | High | Low | Improves storage stability |
Bioavailability (rat) | 23% | 89% | Enhances exposure and reduces dosing |
Notably, the hydrochloride salt of related compound (5-methylpiperidin-2-yl)methanol (CAS 1951441-23-8) requires cold-chain storage (2-8°C) under inert atmosphere to prevent disproportionation—a phenomenon where ionic pairs dissociate under humidity, leading to free base precipitation. This behavior necessitates specialized pharmaceutical handling during manufacturing [2].
Chiral piperidine building blocks are experiencing renewed interest in CNS drug discovery due to their favorable blood-brain barrier (BBB) penetration profiles and receptor subtype selectivity. Key developments include:
Topological polar surface area <60 Ų (calculated: 32 Ų) [10]
Dual-Target Engagement: Hybrid molecules incorporating this scaffold simultaneously modulate opioid and dopamine pathways. In bifunctional ligands for pain management, the piperidine nitrogen coordinates with μ-opioid receptor (MOR) aspartate residues (Asp147), while the methyl group occupies a hydrophobic subpocket in dopamine D3 receptors—enabling MOR agonism (analgesia) with D3R antagonism (addiction mitigation) [10].
Neuroinflammation Control: Derivatives feature prominently in atypical PKC inhibitors (e.g., thienopyrimidines) that suppress vascular endothelial growth factor (VEGF) and tumor necrosis factor-α (TNFα)-induced permeability in retinal endothelial cells. The scaffold's rigidity prevents solvent exposure of the hinge-binding motif, maintaining kinase inhibition under physiological conditions [5].
Table 3: Emerging CNS Therapeutic Applications of 5-Methylpiperidin-2-yl Derivatives
Therapeutic Target | Drug Candidate | Mechanistic Role | Development Status |
---|---|---|---|
Atypical PKC (ζ/ι) | Compound 7l [5] | Reduces VEGF/TNFα-induced retinal permeability | Preclinical (ophthalmology) |
μ-Opioid/D3 receptors | Lead 46/84 [10] | Dual MOR agonist/D3R antagonist | Lead optimization |
Neurotrophic Factor Induction | CNS ECM scaffolds [8] | Promotes PC12 cell differentiation | Experimental |
The scaffold's compatibility with biomaterial interfaces is exemplified in decellularized CNS extracellular matrix (ECM) composites. These materials retain neurosupportive proteins (laminin, growth factors) and when functionalized with piperidine-based small molecules, significantly enhance PC12 neurite outgrowth (>200% vs. controls) and migration—properties exploitable for neural tissue engineering [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: